molecular formula C20H27N7O3 B4534808 ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate

ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate

Cat. No. B4534808
M. Wt: 413.5 g/mol
InChI Key: CSXXCPNTDTXXRL-UHFFFAOYSA-N
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Description

The chemical compound "ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate" represents a complex molecule with potential pharmacological applications. While the specific literature on this compound is limited, related research on ethyl piperazine derivatives and their synthesis, molecular structures, chemical reactions, and properties provides insight into their potential as antimicrobial agents and their utility in pharmaceutical research.

Synthesis Analysis

The synthesis of related ethyl piperazine derivatives often involves multi-step reactions, including one-pot, three-component reactions or cyclo-condensation processes. These methods have been utilized to create a variety of heterocyclic moieties, indicating a versatile approach to synthesizing complex molecules like the one (Abdel-Mohsen, 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using spectral data, including IR, 1H and 13C NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds, helping to understand the configuration and electronic properties of molecules like ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Reactions and Properties

Chemical reactions involving ethyl piperazine derivatives can include halocyclization, indicating the potential for structural modifications and the introduction of functional groups that might affect the compound’s pharmacological properties. Such reactions are crucial for developing new pharmacologically active molecules (Zborovskii, Orysyk, Staninets, & Bon, 2011).

properties

IUPAC Name

ethyl 4-[2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3/c1-2-30-20(29)26-11-9-25(10-12-26)19(28)15-27-18(21-22-23-27)14-24-8-7-16-5-3-4-6-17(16)13-24/h3-6H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXXCPNTDTXXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=NN=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate
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ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate
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ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate
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ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate
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ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate
Reactant of Route 6
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ethyl 4-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate

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